molecular formula C8H9NO3 B3046100 methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate CAS No. 119580-82-4

methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B3046100
CAS No.: 119580-82-4
M. Wt: 167.16 g/mol
InChI Key: KZWOJEVANUUKNM-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate (CAS 119580-82-4) is a chemical building block available for research and development purposes . This compound is part of the pyrrole family, a class of structures known for their relevance in various scientific fields. It is offered for use in laboratory research only. Researchers should consult the safety data sheet for proper handling instructions. The available safety information indicates that this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-formyl-1-methylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-4-6(8(11)12-2)3-7(9)5-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWOJEVANUUKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179489
Record name 1H-Pyrrole-3-carboxylic acid, 5-formyl-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119580-82-4
Record name 1H-Pyrrole-3-carboxylic acid, 5-formyl-1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119580-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-3-carboxylic acid, 5-formyl-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Esterification: The carboxylate ester group can be introduced through esterification of the corresponding carboxylic acid using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 2- or 4-positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed

    Oxidation: 5-carboxy-1-methyl-1H-pyrrole-3-carboxylate.

    Reduction: 5-hydroxymethyl-1-methyl-1H-pyrrole-3-carboxylate.

    Substitution: 2-bromo-5-formyl-1-methyl-1H-pyrrole-3-carboxylate.

Scientific Research Applications

Organic Synthesis

Methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate serves as an intermediate in synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for diverse chemical modifications, making it a versatile building block in organic synthesis.

Medicinal Chemistry

This compound has shown promise in developing pharmaceuticals targeting neurological and inflammatory conditions. Its ability to interact with biological targets such as enzymes or receptors allows it to modulate their activity effectively. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the pyrrole ring can engage in π-π interactions with aromatic amino acids.

Biological Studies

This compound is employed in studies investigating the biological activity of pyrrole derivatives. Research has indicated its antimicrobial and anticancer properties, making it a candidate for further exploration in drug development.

Case Study Example : A study synthesized various derivatives of methyl pyrrole carboxylates and evaluated their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial effects, particularly against Staphylococcus aureus and E. coli .

Material Science

In material science, this compound is investigated for its potential applications in creating novel materials with specific properties due to its unique chemical structure. Its reactivity can be harnessed to develop new polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the pyrrole ring can participate in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Ethyl 5-Formyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate

Molecular Formula: C₁₀H₁₃NO₃; Molecular Weight: 195.21 g/mol .

  • Structural Differences : This analog replaces the N1-methyl group with a hydrogen and introduces methyl groups at C2 and C3. The ester group is ethyl instead of methyl.
  • The ethyl ester enhances lipophilicity compared to the methyl ester in the target compound.
  • Crystallography : The molecule is nearly planar, with intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilizing the crystal lattice . In contrast, the N1-methyl group in the target compound may disrupt such hydrogen-bonding networks.

Methyl 4-(Trifluoromethyl)-1H-Pyrrole-3-Carboxylate

Molecular Formula: C₇H₆F₃NO₂; Molecular Weight: 209.13 g/mol .

  • Structural Differences : A trifluoromethyl (CF₃) group replaces the C5 formyl group, and the N1-position is unsubstituted.
  • Impact : The electron-withdrawing CF₃ group deactivates the pyrrole ring toward electrophilic substitution, contrasting with the electron-deficient C5 formyl group in the target compound. This difference makes the CF₃ analog less reactive in condensations but more stable under acidic conditions.
  • Applications : CF₃-substituted pyrroles are explored for anti-inflammatory and antitumor activities , whereas the formyl group in the target compound is more suited for further derivatization in drug discovery.

Ethyl 2-Amino-5-Phenyl-1H-Pyrrole-3-Carboxylate

Molecular Formula : C₁₃H₁₄N₂O₂; Molecular Weight : 230.26 g/mol .

  • Structural Differences: An amino group at C2 and a phenyl group at C5 replace the formyl and N1-methyl groups.
  • Impact: The amino group acts as a nucleophile, enabling participation in cyclization or Schiff base formation.
  • Applications : This compound has been studied in medicinal chemistry for its pharmacological properties, including antimicrobial and anticancer activities , whereas the target compound’s formyl group may prioritize it as an intermediate in synthesis.

Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate

Molecular Formula : C₁₁H₁₀N₄O₃; Molecular Weight : 258.22 g/mol .

  • Structural Differences : A triazole ring replaces the pyrrole, with a pyridin-3-yl group at N1 and a formyl group at C5.
  • Impact : The triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and metal coordination. The pyridinyl group may improve solubility in polar solvents compared to the N1-methyl group in the target compound.
  • Crystallography : Strong intermolecular hydrogen bonds (N–H⋯O) and π-π interactions dominate the packing structure , contrasting with the simpler pyrrole-based lattice of the target compound.

Research Findings and Implications

  • Synthetic Utility: The target compound’s formyl group enables its use in Knoevenagel condensations or Paal-Knorr pyrrole synthesis, as seen in analogs like ethyl (5E)-5-[[2,5-dimethyl-1-aryl-pyrrol-3-yl]methylene]-4-oxo-pyrrole-3-carboxylates .
  • Biological Activity: While the target compound lacks direct pharmacological data, analogs with amino (e.g., ) or CF₃ groups (e.g., ) highlight the importance of substituents in modulating bioactivity.
  • Crystallographic Trends : Planar structures (e.g., ) are common in pyrrole esters, but N1-substituents (methyl vs. pyridinyl) alter packing efficiency and intermolecular interactions .

Biological Activity

Methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its significant biological activity, particularly in antimicrobial applications. This article provides an overview of its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes a formyl group at the 5-position and a methyl group at the 1-position of the pyrrole ring. Its molecular formula is C8H9NO3C_8H_9NO_3, and the compound is known for its reactivity due to the presence of the heterocyclic ring structure, which enhances its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal properties. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting growth. The presence of the pyrrole ring is believed to contribute significantly to these antimicrobial effects.

A summary of antimicrobial activity against selected bacterial strains is presented in Table 1:

Pathogen Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus1812.5
Escherichia coli1525
Candida albicans2010

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi .

The mechanism by which this compound exerts its biological effects involves interaction with various biological targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the pyrrole ring can participate in π-π interactions with aromatic amino acids. This dual interaction may lead to modulation of enzyme activity and disruption of cellular functions in microorganisms .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Antimicrobial Evaluation : A study synthesized various derivatives of this compound and evaluated their antimicrobial properties. The findings suggested that modifications to the structure could enhance activity, particularly with the introduction of methoxy groups .
  • Anticancer Potential : Preliminary investigations into the anticancer properties revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
  • Inflammatory Response Modulation : Research has indicated that similar pyrrole derivatives may influence inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Q & A

Q. Basic Research Focus

  • <sup>1</sup>H NMR : The formyl proton resonates as a singlet near δ 9.8–10.2 ppm, while the methyl ester group appears as a singlet at δ 3.7–3.9 ppm. Coupling patterns between pyrrole protons (e.g., J = 2–3 Hz for adjacent H atoms) validate substitution positions .
  • X-ray crystallography : Crystallographic data (e.g., bond angles and torsion angles) resolve ambiguities in regiochemistry. For example, a related ethyl pyrrole carboxylate showed a planar pyrrole ring with a dihedral angle of 5.2° between the ester and formyl groups .

Advanced Consideration
Dynamic NMR can assess rotational barriers of the formyl group, while DFT-calculated NMR shifts (e.g., using B3LYP/6-311++G(d,p)) help assign complex splitting patterns .

What computational methods predict the reactivity of the formyl group in this compound?

Advanced Research Focus
Density Functional Theory (DFT) studies reveal:

  • Electrophilic reactivity : The formyl group’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack, consistent with its role in condensation reactions (e.g., forming hydrazones or Schiff bases) .
  • Conformational effects : Substituents at the 1- and 3-positions create steric hindrance, lowering reactivity by ~15% compared to unsubstituted analogs .
  • Solvent effects : Polar solvents stabilize transition states in formyl-group reactions, as shown by solvation models in Gaussian 09 .

How do electron-withdrawing groups (e.g., formyl, ester) affect electrophilic substitution on the pyrrole ring?

Q. Advanced Research Focus

  • Directing effects : The ester group at position 3 deactivates the ring, directing electrophiles to the less hindered position 4. In contrast, the formyl group at position 5 enhances electrophilic substitution at position 2 via resonance withdrawal .
  • Competitive reactivity : In mixed substituent systems (e.g., formyl + ester), regioselectivity is determined by the balance of electronic and steric factors. For example, nitration of a similar compound yielded 70% 2-nitro derivative vs. 30% 4-nitro .

What are the common impurities in this compound synthesis, and how are they resolved?

Q. Basic Research Focus

  • Byproducts : Over-oxidation of the formyl group to carboxylic acid (detected via TLC, Rf = 0.2 in ethyl acetate/hexane) .
  • Purification :
    • Column chromatography : Silica gel with 5% methanol/dichloromethane removes polar impurities.
    • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity (HPLC) .

Advanced Consideration
High-resolution mass spectrometry (HRMS) identifies trace impurities (e.g., dimerization products), while preparative HPLC with C18 columns isolates enantiomeric byproducts .

How does this compound serve as a precursor in medicinal chemistry?

Q. Advanced Research Focus

  • Schiff base formation : The formyl group reacts with primary amines to generate imine-linked pharmacophores, as seen in antitumor agents (e.g., IC50 = 2.1 µM against HeLa cells) .
  • Heterocycle annulation : Condensation with hydrazines forms pyrazole derivatives, a scaffold in kinase inhibitors .

What spectroscopic techniques resolve contradictions in reported data for this compound?

Q. Advanced Research Focus

  • IR spectroscopy : Discrepancies in carbonyl stretches (ester: 1720–1740 cm<sup>-1</sup>; formyl: 1680–1700 cm<sup>-1</sup>) differentiate tautomeric forms .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded spectra, confirming substituent positions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
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methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate

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